![molecular formula C16H13ClN2OS2 B2733725 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896352-82-2](/img/structure/B2733725.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
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Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as CMTB, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. CMTB belongs to the family of benzothiazole compounds, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Scientific Research Applications
Synthesis and Chemical Reactions
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is involved in a range of synthetic pathways leading to the creation of various heterocyclic compounds. The reaction of omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds in the presence of basic catalysts can yield a variety of cyclic and acyclic products, including oxazolidines, thiazolidines, and benzothiazines. These reactions highlight the versatility of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide in synthesizing novel compounds with potential applications in medicinal chemistry and materials science (Basheer & Rappoport, 2006).
Antimicrobial Activity
Derivatives of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, particularly those containing the benzimidazole moiety, have shown promising antimicrobial properties. Synthesis and evaluation of novel 2-substituted-1H-benzimidazole derivatives have demonstrated efficacy against a range of microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Abdellatif et al., 2013).
Anticancer Evaluation
Compounds derived from N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, especially those incorporating thiazole and oxadiazole moieties, have been synthesized and evaluated for their anticancer activities against various cancer cell lines. Such studies are crucial for identifying new therapeutic agents with potential efficacy against cancer (Ravinaik et al., 2021).
Supramolecular Gelators
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide derivatives have been explored for their ability to form supramolecular gels, demonstrating the influence of methyl functionality and S⋯O interactions on gelation behavior. These findings have implications for the design of novel materials with specific mechanical and thermal properties, useful in various applications including drug delivery and tissue engineering (Yadav & Ballabh, 2020).
Photoinduced Reactions
Investigations into the photoinduced reactions of thiazole compounds, akin to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, have provided insights into the photodynamic action within biological systems. These studies offer a foundation for further exploration of photochemical processes relevant to medicinal chemistry and phototherapy (Matsuura & Saito, 1969).
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-7-10(17)8-13-14(9)18-16(22-13)19-15(20)11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBHAKYWTUKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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